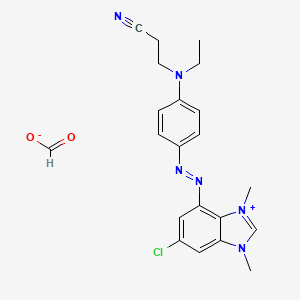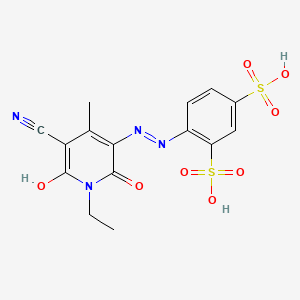
4-((5-Cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)benzene-1,3-disulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((5-Cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)benzene-1,3-disulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridine ring, a cyano group, and a benzene ring with disulphonic acid groups. It is often used in various scientific research applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)benzene-1,3-disulphonic acid typically involves multiple steps. One common method includes the reaction of 5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridine with diazonium salts derived from benzene-1,3-disulphonic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-((5-Cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)benzene-1,3-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc in acetic acid are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound. These products are often used in further chemical synthesis and research.
科学研究应用
4-((5-Cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)benzene-1,3-disulphonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-((5-Cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)benzene-1,3-disulphonic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and function. The presence of the azo group allows it to participate in redox reactions, influencing cellular processes and pathways.
相似化合物的比较
Similar Compounds
N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: Shares a similar pyridine structure but lacks the azo and disulphonic acid groups.
Amines, C12-14-branched alkyl, 4-[(5-cyano-1-ethyl-5,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-1,3-benzenedisulfonate: Similar in structure but with branched alkyl groups.
Uniqueness
4-((5-Cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)benzene-1,3-disulphonic acid is unique due to its combination of a pyridine ring, azo group, and disulphonic acid groups. This unique structure imparts specific chemical reactivity and stability, making it valuable for various applications in research and industry.
属性
CAS 编号 |
73280-79-2 |
|---|---|
分子式 |
C15H14N4O8S2 |
分子量 |
442.4 g/mol |
IUPAC 名称 |
4-[(5-cyano-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C15H14N4O8S2/c1-3-19-14(20)10(7-16)8(2)13(15(19)21)18-17-11-5-4-9(28(22,23)24)6-12(11)29(25,26)27/h4-6,20H,3H2,1-2H3,(H,22,23,24)(H,25,26,27) |
InChI 键 |
RRKBVRQHWWFJBZ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)C)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


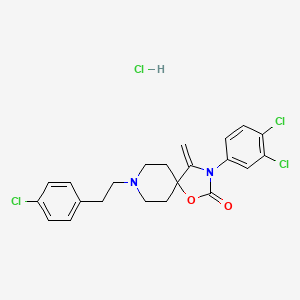
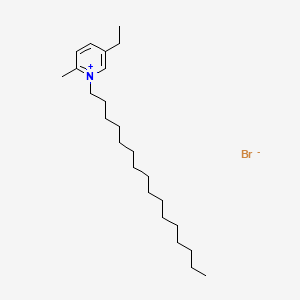
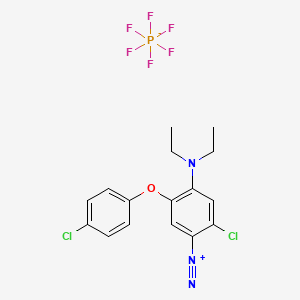

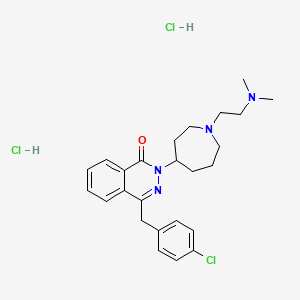
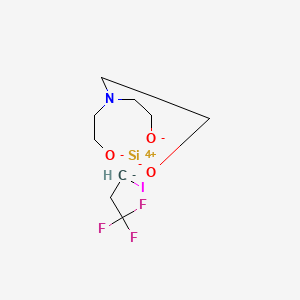
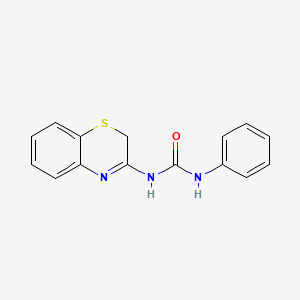
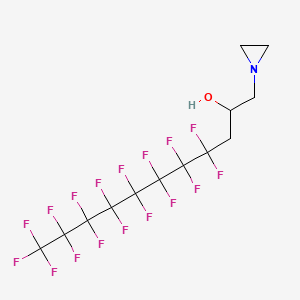
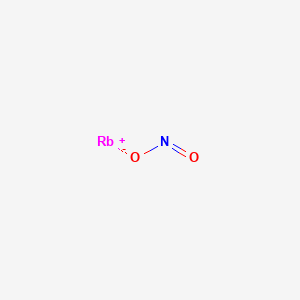

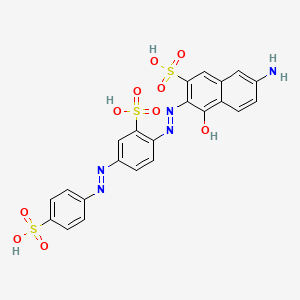
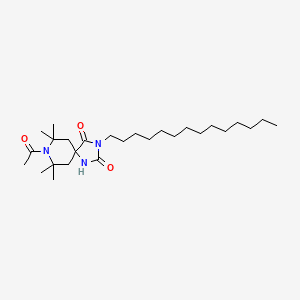
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
